2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine
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Overview
Description
Preparation Methods
The synthesis of 2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions . The reaction typically requires a Bronsted base as a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, especially at the amino group, using various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine involves its interaction with specific molecular targets and pathways. As a Bronsted base, it can accept protons from donor molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine can be compared with other aminoquinolines, such as:
Ipidacrine: Known for its use in treating cognitive disorders.
Amiridine: Another compound with similar therapeutic applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate |
InChI |
InChI=1S/C12H16N2.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H2 |
InChI Key |
ZSNHSCRZZIOJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O |
Origin of Product |
United States |
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